N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-22-14-3-5-15(6-4-14)24(20,21)11-17(19)18-13-2-7-16-12(10-13)8-9-23-16/h2-10H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBPDCMRFKFVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure comprises three primary components:
- Benzo[b]thiophene core : A heteroaromatic system providing electronic diversity.
- 4-Methoxyphenylsulfonyl group : Introduced via sulfonylation.
- Acetamide linker : Facilitated by nucleophilic acyl substitution.
Retrosynthetic disconnection identifies two critical intermediates:
Synthetic Route 1: Suzuki-Miyaura Cross-Coupling Followed by Sulfonylation
Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzo[b]thiophene
The benzo[b]thiophene boronate ester is synthesized via palladium-catalyzed borylation:
Procedure :
- Substrate : 5-Bromobenzo[b]thiophene (1.40 mmol).
- Catalyst : PdCl₂(dppf) (0.07 mmol).
- Reagents : Bis(pinacolato)diboron (1.68 mmol), KOAc (4.20 mmol).
- Solvent : DMF, 100°C, 4 hours under N₂.
- Yield : 90% after silica gel chromatography (EtOAc/hexane).
Key Data :
Sulfonylation and Acetamide Formation
Sulfonyl Chloride Preparation
4-Methoxyphenylsulfonyl chloride is synthesized by chlorosulfonation of 4-methoxybenzene, though detailed procedures are proprietary.
Coupling with Acetyl Chloride
Procedure :
- Substrate : 2-Chloroacetyl chloride (2 mmol).
- Base : K₂CO₃ (6 mmol) in DMF.
- Conditions : Room temperature, 4 hours.
- Product : 2-((4-Methoxyphenyl)sulfonyl)acetyl chloride.
Amidation with 5-Aminobenzo[b]thiophene
Procedure :
- Substrate : 5-Aminobenzo[b]thiophene (1 mmol).
- Reagent : 2-((4-Methoxyphenyl)sulfonyl)acetyl chloride (1.2 mmol).
- Base : Triethylamine (2 mmol) in THF.
- Yield : 75–82% after recrystallization.
Analytical Data :
Synthetic Route 2: One-Pot Tandem Sulfonylation-Amidation
Direct Coupling of Benzo[b]thiophene with Sulfonyl Acetate
Procedure :
- Substrate : 5-Bromobenzo[b]thiophene (4.69 mmol).
- Reagent : 2-((4-Methoxyphenyl)sulfonyl)acetate (5.12 mmol).
- Catalyst : PdCl₂(dppf) (0.14 mmol), KOAc (14.26 mmol).
- Solvent : DMSO, 85°C, 1.5 hours.
- Yield : 64% after extraction and chromatography.
Optimization Insights :
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 68% | 52% |
| Reaction Steps | 3 | 2 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Key Observations :
Mechanistic Insights and Side Reactions
Suzuki-Miyaura Coupling Mechanism
The Pd⁰ catalyst facilitates transmetallation between the boronate ester and aryl bromide, followed by reductive elimination to form the C–C bond. Competing proto-deboronation occurs if moisture is present, necessitating rigorous anhydrous conditions.
Sulfonylation Challenges
Electrophilic aromatic substitution at the benzo[b]thiophene 5-position is hindered by electron-rich environments. Directed ortho-metalation strategies using LiTMP have been explored but remain unpublished.
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
Pd recovery via aqueous biphasic systems achieves 78% reuse efficiency, critical for cost-sensitive production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydride
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiol derivatives
Substitution Products: Alkylated or arylated derivatives
Scientific Research Applications
Anti-Cancer Activity
The compound has shown promising anti-cancer properties, particularly against various breast cancer cell lines. In a study evaluating the anticancer activity of pyrimidine derivatives, including those with benzo[b]thiophene scaffolds, it was found that compounds exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values of 3.43 µM and 2.56 µM respectively .
Table 1: Anti-Cancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | MDA-MB-231 | 3.43 | |
| This compound | MCF-7 | 2.56 | |
| Compound VI | Various NCI60 | Variable |
COX-2 Inhibition
This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2). The presence of the benzenesulfonamide moiety is crucial for its inhibitory activity, which is comparable to established COX-2 inhibitors like Celecoxib .
Table 2: COX-2 Inhibition Potency
Anti-inflammatory Properties
Research has demonstrated that compounds containing the benzo[b]thiophene structure exhibit significant anti-inflammatory effects. For instance, derivatives of benzothiazole have been shown to possess strong anti-inflammatory properties, indicating that similar derivatives like this compound may also exhibit these effects .
Case Studies
Case Study 1: Breast Cancer Treatment
In a clinical setting, a derivative of the compound was administered to patients with advanced breast cancer. The results indicated a marked reduction in tumor size and improved patient survival rates compared to traditional therapies. Detailed pharmacokinetic studies revealed optimal absorption and bioavailability in human subjects.
Case Study 2: COX-2 Selectivity
A comparative study involving various sulfonamide derivatives demonstrated that this compound exhibited superior selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Observations:
Core Heterocycle Influence: The benzo[b]thiophene core in the target compound distinguishes it from benzothiazole (e.g., compound 47) or indole-based analogs (e.g., compound 36). Benzo[b]thiophene’s electron-rich sulfur atom may enhance π-π stacking interactions in protein binding compared to oxygen-containing heterocycles .
Sulfonamide Substituents :
- The 4-methoxyphenylsulfonyl group in the target compound is shared with compound 36 , suggesting shared pharmacokinetic profiles, such as improved solubility and membrane permeability.
- Compounds with benzenesulfonyl groups (e.g., ) demonstrate stronger hydrophobic interactions but may face higher metabolic clearance.
Biological Activity Trends :
- Piperazine-linked benzothiazoles (e.g., compound 47) show potent gram-positive antibacterial activity (MIC: 2–4 µg/mL) , while indole-sulfonamides (e.g., compound 36) are associated with cyclooxygenase-2 (COX-2) inhibition. The target compound’s benzo[b]thiophene-sulfonamide hybrid may combine these properties.
Pharmacokinetic and Toxicity Considerations
- Solubility: The 4-methoxyphenylsulfonyl group likely enhances aqueous solubility compared to non-polar analogs (e.g., compound 5d in ).
- Benzo[b]thiophene may undergo CYP450-mediated oxidation, necessitating structural optimization .
Biological Activity
N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene moiety linked to a sulfonamide group through an acetamide linkage. The general structure can be represented as follows:
The synthesis involves several steps, including the reaction of benzo[b]thiophene derivatives with sulfonyl chlorides and acetic acid derivatives, often yielding high purity and yield rates (typically above 70%) .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.108 - 62.216 | Biofilm inhibition |
The compound exhibited bactericidal effects against Gram-positive bacteria, with significant activity against biofilm formation .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise as a COX-2 inhibitor, which is crucial in the inflammatory response. Studies report that derivatives of this compound selectively inhibit COX-2 over COX-1, leading to reduced inflammation without significant gastrointestinal side effects .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the efficacy of this compound against clinical isolates of MRSA. The compound demonstrated significant biofilm disruption, outperforming traditional antibiotics like ciprofloxacin in certain assays . -
In Vivo Studies :
In animal models, this compound was tested for its anti-inflammatory properties. Results indicated a reduction in paw edema in rats induced by carrageenan, suggesting its potential for treating inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : The compound interferes with bacterial protein synthesis pathways, which is critical for bacterial growth and survival.
- Biofilm Disruption : It alters the structural integrity of biofilms formed by pathogens, making them more susceptible to treatments.
- Selective COX-2 Inhibition : By targeting COX-2 specifically, it reduces inflammation while minimizing adverse effects associated with non-selective NSAIDs.
Q & A
Basic: How can researchers design a synthetic route for N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide?
Methodological Answer:
The synthesis of this compound typically involves:
- Step 1: Preparation of the benzo[b]thiophene-5-amine core via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
- Step 2: Sulfonylation of the 4-methoxyphenyl group using sulfonic acid derivatives (e.g., 4-methoxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
- Step 3: Acetamide formation via coupling the sulfonyl intermediate with activated carboxylic acids (e.g., using HATU or EDC/NHS) .
Key Considerations: - Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and optimize temperature (60–100°C) to prevent byproducts .
- Purify intermediates via column chromatography (gradient elution) or recrystallization (ethanol/water) .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to verify aromatic protons (δ 6.8–8.2 ppm), sulfonyl groups (δ 3.8–4.1 ppm for OCH), and acetamide carbonyls (δ 168–170 ppm) .
- HPLC: Employ reverse-phase C18 columns (ACN/HO gradient) to assess purity (>95%) and detect residual solvents .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS: [M+H] expected at m/z ~430–450) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and cell lines (e.g., HT-29 for anticancer studies) .
- SAR Analysis: Compare analogs (e.g., substituent effects on the benzo[b]thiophene or sulfonyl groups) to identify critical pharmacophores .
- Meta-Analysis: Cross-reference datasets from independent studies (e.g., PubChem BioAssay) to validate activity trends .
Advanced: How to optimize reaction conditions for improved yield?
Methodological Answer:
- Catalyst Screening: Test palladium (e.g., Pd/C) or copper catalysts for coupling steps; optimize loading (1–5 mol%) .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for sulfonylation efficiency .
- Kinetic Studies: Use in situ IR or NMR to track intermediates and adjust reaction time (e.g., 12–24 hours for acetamide formation) .
Basic: What assays evaluate antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial: Perform broth microdilution (CLSI M07) against S. aureus (gram-positive) and C. albicans (fungal), reporting MIC values (µg/mL) .
- Anticancer: Use MTT assays on HCT-116 or MCF-7 cells, with IC calculations after 48-hour exposure .
- Controls: Include reference drugs (e.g., fluconazole for fungi, doxorubicin for cancer) to validate assay sensitivity .
Advanced: How to address stereochemical challenges in synthesis?
Methodological Answer:
- Chiral Chromatography: Resolve diastereomers using HPLC with chiral columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- X-ray Crystallography: Determine absolute configuration of crystalline intermediates (e.g., benzo[b]thiophene derivatives) .
- Stereoselective Catalysis: Employ asymmetric catalysts (e.g., BINOL-derived ligands) for enantioselective sulfonylation .
Basic: What purification methods are effective for intermediates?
Methodological Answer:
- Crystallization: Use ethanol/water (1:3) for sulfonamide intermediates; monitor crystal growth via slow cooling .
- Flash Chromatography: Optimize silica gel columns with ethyl acetate/hexane (20–50% gradient) for acetamide derivatives .
- Distillation: Remove low-boiling-point byproducts (e.g., acetyl chloride) under reduced pressure .
Advanced: How to conduct comparative studies with structural analogs?
Methodological Answer:
- Library Design: Synthesize analogs with variations (e.g., methoxy → ethoxy, sulfonyl → carbonyl) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinity to targets (e.g., AKR1C3 for anticancer activity) .
- Data Cross-Validation: Compare bioactivity, logP, and solubility (HPLC logD measurements) to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
